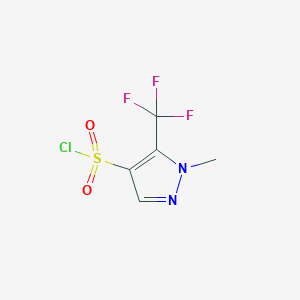

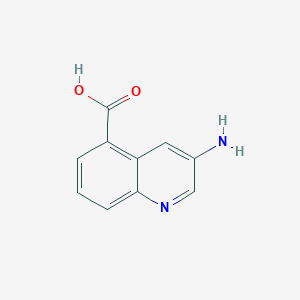

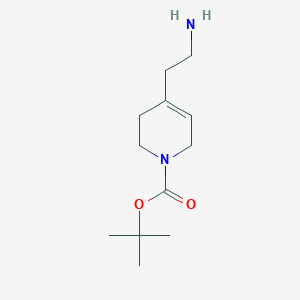

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” is a compound that is mentioned in the context of KRas G12C inhibitors . KRas G12C inhibitors are a class of drugs that irreversibly inhibit the activity of KRas G12C , a protein involved in cell signaling pathways that control cell growth and cell death. This compound is likely to be one of the many compounds that have been developed to inhibit KRas G12C .

Chemical Reactions Analysis

The chemical reactions involving “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” are not provided in the available resources. As a potential KRas G12C inhibitor, this compound might be expected to interact with the KRas G12C protein in a way that inhibits its activity . The exact reactions would need to be confirmed from a reliable source.Applications De Recherche Scientifique

Chiral Auxiliary Applications

Research by Studer et al. (1995) focuses on the synthesis and application of a chiral auxiliary derived from L-alanine, which could be analogous to the interest in "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate". This chiral auxiliary has been employed in enantioselective synthesis, demonstrating its utility in creating enantiomerically pure compounds through dipeptide synthesis and modifications. The study highlights the compound's versatility in organic synthesis, particularly in achieving high enantiomer ratios (e.r.) and diastereoselectivities in various transformations, such as benzylation, oxidative coupling, and Michael additions (Studer, Hintermann, & Seebach, 1995).

Enantioselective Synthesis and Kinetic Resolution

In a similar vein, Kubota et al. (1994) explored the kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, showcasing its efficiency in stereospecific amination. This research underscores the utility of such compounds in resolving enantiomers, an essential process in the production of enantiopure pharmaceuticals and intermediates (Kubota, Kubo, & Nunami, 1994).

Synthesis of Complex Molecules

Campbell et al. (2009) described an enantioselective synthesis strategy for a compound using iodolactamization as a critical step, highlighting the importance of chiral precursors in synthesizing complex molecules. This approach could be related to the strategies employed for synthesizing compounds like "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate", emphasizing the importance of such chiral intermediates in advanced organic synthesis (Campbell et al., 2009).

Catalytic Asymmetric Construction

Yamazaki and Achiwa (1995) demonstrated the catalytic asymmetric construction of morpholines and piperazines, a technique that could be relevant to synthesizing "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate". The research showcases the utility of palladium-catalyzed tandem allylic substitution reactions in producing optically active compounds, a method potentially applicable to synthesizing structurally similar compounds (Yamazaki & Achiwa, 1995).

Mécanisme D'action

The mechanism of action of “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” is not provided in the available resources. As a potential KRas G12C inhibitor, this compound might be expected to bind to the KRas G12C protein in a way that prevents it from participating in cell signaling pathways . The exact mechanism of action would need to be confirmed from a reliable source.

Orientations Futures

The future directions for research on “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” are not provided in the available resources. Given its potential role as a KRas G12C inhibitor, future research might focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies . The exact future directions would need to be confirmed from a reliable source.

Propriétés

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2R)-2-propan-2-ylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFWYZBCZDVRJL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)